molecular formula C10H15NO2 B13696650 O-(4-phenoxybutyl)hydroxylamine

O-(4-phenoxybutyl)hydroxylamine

Cat. No.: B13696650
M. Wt: 181.23 g/mol
InChI Key: RXAJLUDOZWAUFF-UHFFFAOYSA-N
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Description

O-(4-phenoxybutyl)hydroxylamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-phenoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(4-phenoxybutyl)hydroxylamine can be synthesized through the O-alkylation of hydroxylamine. One common method involves the reaction of hydroxylamine with 4-phenoxybutyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the hydroxylamine acting as a nucleophile and attacking the electrophilic carbon in the 4-phenoxybutyl bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of electrodialysis coupled with oxime hydrolysis has been explored for the preparation of hydroxylamine derivatives .

Chemical Reactions Analysis

Types of Reactions

O-(4-phenoxybutyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(4-phenoxybutyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(4-phenoxybutyl)hydroxylamine involves its reactivity as a nucleophile. The hydroxylamine group can donate electrons to electrophilic centers, facilitating various chemical transformations. In biological systems, it can interact with metal ions and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-phenoxybutyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. Its phenoxybutyl group provides additional steric and electronic effects, influencing its behavior in chemical reactions .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

O-(4-phenoxybutyl)hydroxylamine

InChI

InChI=1S/C10H15NO2/c11-13-9-5-4-8-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2

InChI Key

RXAJLUDOZWAUFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCON

Origin of Product

United States

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